molecular formula C15H15Cl2N3O3S2 B215238 1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea

1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea

Cat. No. B215238
M. Wt: 420.3 g/mol
InChI Key: GGSAANBFYTYUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a widely studied compound in the field of pharmacology and has been used in numerous scientific research studies.

Scientific Research Applications

Thromboxane Receptor Antagonism and Synthase Inhibition

Compounds similar to 1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea have been studied for their role in thromboxane receptor antagonism and thromboxane synthase inhibition. A study by Bhagwat et al. (1993) synthesized enantiomers of related compounds, which were found to be equipotent as thromboxane receptor antagonists and thromboxane synthase inhibitors. These findings suggest potential applications in cardiovascular research and therapy (Bhagwat et al., 1993).

Anticancer Properties

Research by Redda et al. (2007) explored the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, a class to which 1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea belongs. These compounds demonstrated moderate cytotoxicity against breast cancer cell lines, highlighting their potential as anticancer agents (Redda et al., 2007).

Pyrrolidine Derivatives Synthesis

A study by Smolobochkin et al. (2017) demonstrated the synthesis of 1-(arylsulfonyl)pyrrolidines, which are structurally related to 1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea. These compounds have applications in the synthesis of pyrrolidine-1-sulfonylarene derivatives, useful in various chemical research contexts (Smolobochkin et al., 2017).

Novel Ureas with Anticancer Activity

Szafrański and Sławiński (2015) synthesized novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, showing that these compounds exhibit promising anticancer activity. This research suggests that derivatives like 1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea could have significant applications in cancer research (Szafrański & Sławiński, 2015).

L-Type Calcium Channel Blocker

Carosati et al. (2009) studied a compound structurally similar to 1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea, identifying it as a blocker of cardiovascular L-type calcium channels. This suggests possible applications in cardiovascular pharmacology (Carosati et al., 2009).

properties

Product Name

1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea

Molecular Formula

C15H15Cl2N3O3S2

Molecular Weight

420.3 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenyl)sulfanylpyridin-3-yl]sulfonyl-3-propylurea

InChI

InChI=1S/C15H15Cl2N3O3S2/c1-2-6-19-15(21)20-25(22,23)14-9-18-7-5-13(14)24-10-3-4-11(16)12(17)8-10/h3-5,7-9H,2,6H2,1H3,(H2,19,20,21)

InChI Key

GGSAANBFYTYUOT-UHFFFAOYSA-N

SMILES

CCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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